4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-piperazin-1-ylethyl)-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-4-13(9-11-15-10-1)7-8-14-5-2-12-3-6-14/h12H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYXXHWZKMNWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 2 Piperazin 1 Yl Ethyl 1,4 Oxazepane and Analogues
Foundational Approaches to Piperazine (B1678402) Ring Construction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. organic-chemistry.org Its synthesis has been extensively studied, leading to a variety of robust and flexible methods.
Modular and Convergent Synthetic Strategies for Piperazine Scaffolds
Modern synthetic chemistry emphasizes efficiency and diversity, making modular and convergent strategies highly valuable for constructing piperazine scaffolds. These approaches allow for the assembly of the piperazine core from distinct building blocks, enabling rapid generation of analogues with varied substitution patterns.
A prominent modular approach involves the use of cyclic sulfamidates and hydroxy sulfonamide building blocks. rsc.orgnih.gov In this method, the ring-opening of a cyclic sulfamidate by a hydroxy sulfonamide, followed by a cyclization step, yields the piperazine scaffold. The key advantage of this strategy is that by varying the combination of building blocks, it is possible to control the ring size, substitution, and stereochemistry of the resulting heterocycle. rsc.org Similarly, a gold-catalyzed modular synthesis utilizes the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization to produce tetrahydropyrazines, which can be readily reduced to piperazines. whiterose.ac.uk
Palladium catalysis has also been harnessed for the modular synthesis of highly substituted piperazines. One such method involves a palladium-catalyzed decarboxylative cyclization that couples a propargyl unit with various diamine components. nih.gov This process is notable for its mild reaction conditions, excellent yields, and high degree of regio- and stereochemical control. nih.gov
Convergent strategies, particularly those employing multicomponent reactions (MCRs), are exceptionally efficient for assembling piperazines. organic-chemistry.org The Ugi/Deboc/Cyclize (UDC) strategy, for instance, can produce highly substituted diketopiperazines in a single step from Boc-protected α-amino acids and an isocyanide. organic-chemistry.org These MCR-based routes are powerful tools for medicinal and combinatorial chemists to rapidly generate libraries of piperazine-containing compounds. organic-chemistry.org
| Strategy | Key Building Blocks/Reagents | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Cyclic Sulfamidate Approach | Cyclic sulfamidates, hydroxy sulfonamides | Ring-opening followed by cyclization | Controls ring size, substitution, and configuration | rsc.org |
| Gold-Catalyzed Cyclization | Cyclic sulfamidates, propargylic sulfonamides | Gold catalyst | Yields tetrahydropyrazine (B3061110) precursors to piperazines | whiterose.ac.uk |
| Palladium-Catalyzed Cyclization | Propargyl carbonates, bis-nitrogen nucleophiles | Palladium(0), phosphine (B1218219) ligand (e.g., DPEphos) | High yields, mild conditions, high stereo- and regiocontrol | nih.gov |
| Multicomponent Reactions (MCRs) | Varies (e.g., amino acids, aldehydes, isocyanides) | Often one-pot, catalyst-free or simple catalysis | High efficiency, rapid assembly of complex scaffolds | organic-chemistry.org |
Functionalization and Derivatization at Nitrogen and Carbon Centers of Piperazine
While the construction of the piperazine core is crucial, the ability to selectively functionalize it at its nitrogen and carbon atoms is essential for its application in drug discovery. Historically, the structural diversity of piperazines in pharmaceuticals has been limited, with the majority of compounds bearing substituents only at the nitrogen positions. researchwithnj.commdpi.comresearchgate.net
N-Functionalization: The derivatization of the nitrogen atoms is typically straightforward. The most common methods include N-arylation and N-alkylation. N-arylpiperazines can be synthesized through methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). nih.gov N-alkylation is readily achieved via nucleophilic substitution using alkyl halides or through reductive amination. nih.gov
C-Functionalization: Introducing substituents onto the carbon backbone of the piperazine ring is significantly more challenging due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalyst activity. mdpi.comencyclopedia.pub However, recent advances in C-H functionalization have provided powerful new tools to overcome this limitation. nih.gov These methods include:
α-Lithiation Trapping: Deprotonation of a carbon adjacent to a nitrogen atom followed by reaction with an electrophile. nih.gov
Transition-Metal-Catalyzed C-H Functionalization: Using transition metals to activate C-H bonds for coupling reactions. nih.gov
Photoredox Catalysis: This approach uses light and a photocatalyst to generate α-amino radicals from N-Boc protected piperazines, which can then couple with various partners, such as 1,4-dicyanobenzenes, to form α-aryl-substituted piperazines. mdpi.comencyclopedia.pub This method offers a green and powerful entry to directly functionalize the carbon framework. mdpi.com
These advanced C-H functionalization techniques are expanding the accessible chemical space for piperazine-based drug candidates, allowing for the creation of more complex and structurally diverse molecules. encyclopedia.pub
Advanced Synthesis of 1,4-Oxazepane (B1358080) Ring Systems
The 1,4-oxazepane ring is a seven-membered heterocycle that presents unique synthetic challenges due to unfavorable ring-closing kinetics and thermodynamics compared to smaller five- or six-membered rings. nih.gov Nevertheless, several effective strategies have been developed for its construction.
Intramolecular Cyclization and Ring Expansion Protocols for Oxazepanes
Intramolecular Cyclization: This is a common strategy for forming the 1,4-oxazepane ring.
Haloetherification: An expedient method for synthesizing chiral polysubstituted oxazepanes relies on a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov
Cyclization of Amino Acid Precursors: N-acyl amino acids can be induced to cyclize to form 1,4-oxazepane-2,5-diones. However, this can be difficult due to the preference of the amide bond for a trans-conformation, which is unfavorable for cyclization. The use of specific N-protecting groups can overcome this rotational barrier to facilitate ring closure. researchgate.netnih.gov
Base-Promoted Cyclization of Alkynyl Alcohols: A metal-free approach involves the base-promoted, regioselective exo-dig cyclization of alkynyl alcohols to yield 1,4-oxazepine (B8637140) derivatives. acs.org
Intramolecular Oxetane (B1205548) Ring Opening: Larger ring systems, including 1,4-benzoxazepines, can be synthesized through the intramolecular opening of a 3-substituted oxetane ring tethered to a nucleophile. nih.govacs.org
Ring Expansion: An alternative to direct cyclization is the expansion of a pre-existing, smaller ring. One reported method involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions. rsc.org This reaction proceeds via neighboring group participation, forming an intermediate aziridinium (B1262131) cation which then rearranges to yield a 4-benzyl-6-phenoxy-1,4-oxazepane, effectively expanding the six-membered morpholine (B109124) ring to the seven-membered 1,4-oxazepane system. rsc.org
| Method | Reaction Type | Key Intermediate/Substrate | Key Features | Reference |
|---|---|---|---|---|
| Haloetherification | Intramolecular Cyclization (7-endo) | Unsaturated alcohol | Stereo- and regioselective | nih.gov |
| Morpholine Expansion | Ring Expansion | 3-Chloromethylmorpholine | Forms ring via aziridinium cation intermediate | rsc.org |
| Cyclization of Amino Acid Precursors | Intramolecular Cyclization | N-acyl amino acid | Requires overcoming amide trans-conformation barrier | nih.gov |
| Oxetane Ring Opening | Intramolecular Cyclization | 3-Tethered oxetane | Effective for benzo-fused derivatives | nih.gov |
Stereoselective Synthesis of Chiral 1,4-Oxazepane Derivatives
Controlling stereochemistry during the synthesis of the flexible seven-membered oxazepane ring is a significant challenge. Several methods have been developed to address this.
One successful approach involves a regio- and stereoselective 7-endo cyclization through haloetherification, which can produce tetra- and pentasubstituted oxazepanes with good to excellent stereoselectivity. nih.gov Computational and experimental studies have shown that the stereoselectivity in this reaction is primarily controlled by the conformation of the substrate. nih.gov
Another powerful method reports the preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. rsc.orgrsc.orgnih.gov This synthesis starts from Fmoc-HSe(TBDMS)-OH immobilized on a solid support. Cleavage of the product from the resin using a reagent like TFA/triethylsilane yields the 1,4-oxazepane derivatives. rsc.orgnih.gov While this can produce a mixture of diastereomers, the regioselectivity and stereoselectivity are dependent on the substitution of the starting materials. In some cases, subsequent chemical modifications, such as catalytic hydrogenation, can improve the separability of the diastereomers, allowing for the isolation and full characterization of the major isomers. rsc.orgrsc.org
Bridging Methodologies for Piperazine-Oxazepane Conjugates
The final construction of 4-[2-(piperazin-1-yl)ethyl]-1,4-oxazepane involves the covalent linking of the pre-synthesized piperazine and 1,4-oxazepane heterocyclic cores. This is typically achieved through standard bond-forming reactions that form the ethyl bridge between the N1 of the piperazine and the N4 of the oxazepane.
A logical and widely used approach for this conjugation is N-alkylation . This strategy can be executed in two primary ways:
Alkylation of 1,4-Oxazepane: A mono-protected piperazine is functionalized with a 2-haloethyl group (e.g., 1-Boc-4-(2-chloroethyl)piperazine). This electrophilic building block is then reacted with the secondary amine of the 1,4-oxazepane ring in a standard nucleophilic substitution reaction, typically in the presence of a non-nucleophilic base, to form the C-N bond of the ethyl linker. A final deprotection step would yield the target compound.
Alkylation of Piperazine: The nitrogen of the 1,4-oxazepane ring is first functionalized with a 2-haloethyl group to create 4-(2-chloroethyl)-1,4-oxazepane. This intermediate is then used to alkylate the nitrogen of a mono-protected piperazine (e.g., Boc-piperazine), followed by deprotection.
Another robust method for forming the ethyl bridge is reductive amination . In this approach, a piperazine derivative containing an acetaldehyde (B116499) moiety, such as (4-Boc-piperazin-1-yl)acetaldehyde, is reacted with the secondary amine of the 1,4-oxazepane in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This reaction forms the desired conjugate in a single step, which can then be deprotected. The synthesis of related piperazine-conjugated compounds has demonstrated the utility of this approach. nih.gov
These established methodologies provide a reliable toolkit for the final assembly of complex molecules like this compound from their constituent heterocyclic building blocks.
Development of Linker Chemistries for Inter-ring Connection
Three principal methods are employed for the N-alkylation of piperazines: nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides. nih.gov The most direct approach for creating the ethyl bridge is nucleophilic substitution, where a pre-formed 1,4-oxazepane ring bearing a 2-haloethyl or similar reactive group is reacted with piperazine. Conversely, and often more practically, a piperazine derivative can be alkylated with a suitable electrophile.
For instance, the synthesis of related compounds has been achieved through the N-alkylation of a substituted piperazine with ethyl 2-bromo-2-methylpropanoate. researchgate.netmdpi.com This reaction exemplifies a standard approach where the nitrogen atom of the piperazine ring acts as a nucleophile, displacing a halide on an ethyl-containing substrate to form the characteristic N-CH2-CH2- linkage. researchgate.netmdpi.com
Detailed research into linker technologies for various applications provides further insight. In the development of novel maleimide (B117702) linkers for bioconjugation, a piperazine scaffold was functionalized by reacting it with precursors like 2-(2-bromoethoxy)ethyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione to yield a piperazine with an extended ethyl ether linker. nih.gov Another relevant synthesis involved creating a piperazine-oxadiazole derivative where a key step was the reaction of various aryl piperazines with 3-(5-(chloromethyl)-1,3,4-oxadiazol-3-yl)phenol to form a (piperazin-1-yl)methyl linkage, a process directly analogous to forming an ethyl linker. nih.gov
| Method | Reagents & Conditions | Linker Type Formed | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-(4-chlorophenyl)piperazine, ethyl 2-bromo-2-methylpropanoate, Cs₂CO₃, NaI, DMSO | Ethylpropanoate | researchgate.netmdpi.com |
| Nucleophilic Substitution | Aryl piperazines, 3-(5-(chloromethyl)-1,3,4-oxadiazol-3-yl)phenol | Methyl (analogous) | nih.gov |
| Nucleophilic Substitution | N-Boc-piperazine, PMal-C₂–Br | Ethyl | nih.gov |
| General N-Alkylation | Piperazine, Alkyl chlorides or bromides | N-Alkyl | nih.gov |
Novel Catalytic Protocols for Heterocycle Fusion and Diversification
Modern organic synthesis relies heavily on catalytic methods to construct complex heterocyclic cores efficiently and with high selectivity. The formation of the 1,4-oxazepane and piperazine rings, key components of the target molecule, has been significantly advanced by such protocols.
For the synthesis of 1,4-oxazepine derivatives, a novel one-pot route involves a rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols. researchgate.net This is followed by a regioselective intramolecular ring-opening catalyzed by a Lewis acid, which selectively yields the seven-membered oxazepine ring. researchgate.net Another innovative approach utilizes N-propargylamines as versatile building blocks, which can be transformed into 1,4-oxazepane cores through reactions that offer high atom economy and shorter synthetic pathways. rsc.orgresearchgate.net
The synthesis of the piperazine ring has also benefited from catalytic advancements. Palladium-catalyzed methodologies provide an efficient route to biologically important arylpiperazines under aerobic conditions, allowing for the amination of even sterically hindered aryl chlorides. organic-chemistry.org Furthermore, visible-light-promoted decarboxylative annulation protocols have been developed, enabling the synthesis of various 2-substituted piperazines under mild conditions using iridium-based photocatalysts. organic-chemistry.org Asymmetric synthesis of substituted piperazines can be achieved through highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions. nih.gov
Strategies for fusing heterocyclic rings often involve sequential reactions that form and then cyclize an intermediate. A relevant approach is the reaction of N-alkylated pyrazole, indole, or benzimidazole (B57391) carboxylates with amines, which leads to the opening of an oxirane ring followed by direct intramolecular cyclization to yield fused 1,4-diazepinone systems. mdpi.com This type of sequential ring-opening/cyclization is a powerful strategy for building fused heterocyclic scaffolds. mdpi.com
| Heterocycle | Catalytic Protocol | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| 1,4-Oxazepine | Sequential reaction with triazoles and glycidols | Rhodium(II) / Lewis Acid | One-pot, regioselective ring-opening | researchgate.net |
| 1,4-Oxazepane | Cyclization of N-propargylamines | Various metal catalysts | High atom economy, shorter routes | rsc.orgresearchgate.net |
| Arylpiperazine | Aromatic Amination | Palladium | Aerobic conditions, tolerates hindered substrates | organic-chemistry.org |
| Piperazine | Decarboxylative Annulation | Iridium photocatalyst | Mild conditions, visible light promotion | organic-chemistry.org |
| Fused Diazepinones | Oxirane ring-opening and direct cyclization | Amine-mediated | Rapid ring closure, forms fused systems | mdpi.com |
Considerations for Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of 1,4-oxazepane analogues has been a target for such improvements.
A significant development is a green protocol for the synthesis of benzo-1,4-oxazepine derivatives through a tandem transformation involving C-N coupling followed by C-H carbonylation. nih.gov This method is noted for being economically viable and employs a copper catalyst, which is more abundant and less toxic than many precious metal catalysts. nih.gov The tandem nature of the reaction, where multiple bonds are formed in a single operation, enhances efficiency and reduces waste from intermediate purification steps. nih.gov
Efficiency in synthetic routes can also be achieved by selecting starting materials that lead to the final product in fewer steps and with higher atom economy. The use of N-propargylamines for the synthesis of 1,4-oxazepane cores is an example of a strategy that offers shorter synthetic routes and maximizes the incorporation of atoms from the starting materials into the final product. rsc.org
The choice of solvent is another critical factor in sustainable synthesis. An eco-friendly approach to the synthesis of arylpiperazines involves a palladium-catalyzed reaction where piperazine itself is used as the solvent, minimizing the need for additional organic solvents. organic-chemistry.org This method is both cost-effective and reduces the environmental impact associated with solvent use and disposal. organic-chemistry.org
| Strategy | Methodology | Catalyst/Conditions | Green Chemistry Principle | Reference |
|---|---|---|---|---|
| Tandem Reaction | C-N coupling / C-H carbonylation for benzo-1,4-oxazepines | Copper catalyst | Process efficiency, reduced waste | nih.gov |
| Atom Economy | Synthesis of 1,4-oxazepanes from N-propargylamines | Metal-catalyzed cyclization | High atom economy, shorter routes | rsc.org |
| Green Solvent | Pd-catalyzed synthesis of arylpiperazines | Piperazine as solvent | Reduced use of auxiliary substances | organic-chemistry.org |
Computational Chemistry and Molecular Modeling of 4 2 Piperazin 1 Yl Ethyl 1,4 Oxazepane Architectures
In Silico Design and Virtual Screening Approaches
The rational design of novel molecules often begins with in silico methodologies, which allow for the cost-effective and time-efficient exploration of vast chemical spaces. For derivatives of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane, in silico design strategies are pivotal in identifying analogues with potentially enhanced biological activities. unipa.itnih.govresearchgate.net These approaches frequently involve the creation of a virtual library of related compounds by modifying the core scaffold. For instance, substitutions on the piperazine (B1678402) ring or modifications to the ethyl linker can be systematically explored to understand their impact on the molecule's properties. unipa.it
Virtual screening is a key component of this process, where large databases of compounds are computationally evaluated for their potential to bind to a specific biological target. This can be achieved through ligand-based or structure-based approaches. In a ligand-based approach, known active compounds are used as templates to identify other molecules with similar properties. Conversely, structure-based virtual screening relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling. nih.gov For a molecule like this compound, this would involve docking a library of its analogues into the active site of a relevant receptor to predict their binding affinities and modes. mdpi.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful tool employed in the in silico design process. acs.orgresearchgate.net By correlating the 3D properties of a series of molecules with their biological activities, a predictive model can be generated. nih.gov This model can then be used to estimate the activity of newly designed analogues of this compound, thereby prioritizing the most promising candidates for synthesis and further experimental evaluation. researchgate.net
Conformational Analysis of Seven-Membered (Oxazepane) and Six-Membered (Piperazine) Heterocycles
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For this compound, understanding the conformational preferences of its constituent heterocyclic rings—the seven-membered oxazepane and the six-membered piperazine—is of paramount importance.
The piperazine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation, which is its most thermodynamically stable form. wikipedia.orgnih.gov However, other conformations such as the boat, twist-boat, and half-chair are also possible, though they are generally higher in energy. nih.gov The specific conformation adopted can be influenced by the nature and position of substituents on the ring. rsc.org In certain molecular contexts, particularly when involved in metal coordination or constrained within a larger macrocyclic structure, the piperazine ring can be forced into a boat conformation to facilitate bidentate coordination. nih.gov X-ray crystallography studies have confirmed the chair conformation of the piperazine ring in many of its derivatives. wikipedia.org
The seven-membered 1,4-oxazepane (B1358080) ring also exhibits conformational flexibility. rsc.orgrsc.orgresearchgate.net Despite the increased number of degrees of freedom compared to a six-membered ring, studies on 1,4-oxazepane derivatives have indicated that a chair-like conformation is often the most energetically favorable. rsc.orgrsc.orgresearchgate.net The presence of substituents can influence the equilibrium between different possible conformations. The analysis of vicinal 1H–1H coupling constants from NMR spectroscopy is a powerful experimental technique used to deduce the predominant conformation of the oxazepane ring in solution. rsc.orgrsc.orgresearchgate.net
| Heterocycle | Predominant Conformation | Other Possible Conformations | Factors Influencing Conformation |
|---|---|---|---|
| Piperazine | Chair | Boat, Twist-boat, Half-chair | Substituents, Metal Coordination, Macrocyclic Constraints |
| 1,4-Oxazepane | Chair-like | - | Substituents |
Elucidation of Molecular Interactions and Binding Modes via Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies can be employed to investigate its potential binding modes within the active site of a biological target. nih.govsemanticscholar.org These simulations provide valuable information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. scilit.com The results of docking studies can help to explain the structure-activity relationships observed for a series of analogues and guide the design of new compounds with improved binding affinity. mdpi.com
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the behavior of a molecular system over time. nih.govazregents.edu By simulating the motions of atoms and molecules, MD can be used to assess the conformational stability of the ligand-receptor complex predicted by docking. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the flexibility of the binding pocket. nih.gov For this compound, MD simulations can be used to study the stability of its interactions with a target receptor and to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. researchgate.net
The combination of molecular docking and MD simulations is a powerful approach for elucidating the molecular interactions and binding modes of drug candidates. nih.gov These techniques have been successfully applied to a wide range of systems, including those containing piperazine and oxazepane moieties, to provide a deeper understanding of their mechanism of action at the molecular level. researchgate.netresearchgate.net
Quantum Chemical Analyses and Electronic Structure Investigations
Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules. superfri.org Methods such as Density Functional Theory (DFT) are widely used to investigate the molecular geometry, vibrational frequencies, and electronic properties of organic compounds, including piperazine derivatives. scilit.com For this compound, DFT calculations can be used to optimize its three-dimensional structure and to predict its spectroscopic properties.
The electronic properties of a molecule, such as its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), play a crucial role in its reactivity and intermolecular interactions. researchgate.net Quantum chemical calculations can provide valuable insights into these properties. researchgate.net For example, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its nucleophilic and electrophilic sites, respectively. scilit.com This information is useful for understanding how the molecule might interact with a biological target. scilit.com
Furthermore, quantum chemical methods can be employed to study the nature of intramolecular and intermolecular interactions, such as hydrogen bonds. scilit.com Analyses like Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) can provide a detailed description of the electronic exchanges and charge transfer that occur during these interactions. scilit.com
| Descriptor | Significance |
|---|---|
| HOMO-LUMO Gap | Related to chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites |
| Dipole Moment | Indicates the overall polarity of the molecule |
| Polarizability | Describes the molecule's response to an electric field |
Cheminformatics and Chemical Space Exploration for Analogues
Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data. In the context of drug discovery, cheminformatics plays a vital role in exploring the chemical space around a lead compound like this compound to identify promising analogues. ias.ac.in This involves the generation of virtual libraries of related compounds and the calculation of a wide range of molecular descriptors to characterize their structural and physicochemical properties.
The exploration of chemical space for analogues of this compound can be guided by the principles of molecular hybridization, where known pharmacophoric fragments are combined to create new chemical entities with potentially enhanced biological activity. unipa.it For instance, the piperazine moiety is a common feature in many biologically active compounds, and its combination with the 1,4-oxazepane scaffold offers opportunities for the development of novel therapeutic agents. researchgate.net
A variety of computational tools and databases are available to facilitate the exploration of chemical space. These resources can be used to search for commercially available building blocks for the synthesis of new analogues, to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, and to assess their drug-likeness based on established criteria such as Lipinski's rule of five. unipa.it By leveraging these cheminformatics approaches, researchers can prioritize the synthesis of analogues with the most favorable predicted properties, thereby increasing the efficiency of the drug discovery process.
Structure Activity Relationship Sar Studies and Rational Design Principles for 4 2 Piperazin 1 Yl Ethyl 1,4 Oxazepane Derivatives
Identification of Structural Determinants Governing Molecular Interactions and Target Engagement
The interaction of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane derivatives with their biological targets is governed by the specific physicochemical properties of its constituent parts. Each component plays a defined role in molecular recognition and binding.
The Ethyl Linker: The two-carbon ethyl chain connecting the piperazine (B1678402) and 1,4-oxazepane (B1358080) rings provides the necessary spacing and rotational flexibility for the two heterocyclic systems to adopt an optimal orientation for target engagement. SAR studies on analogous compounds, such as certain histamine (B1213489) H3 receptor antagonists, have shown that the length of such alkyl linkers can be critical, with even minor changes significantly altering binding affinity. nih.gov
The 1,4-Oxazepane Ring: As a seven-membered heterocycle, the 1,4-oxazepane ring imparts significant conformational flexibility to the molecule. researchgate.netrsc.org This flexibility can allow the scaffold to adapt to the topology of various binding sites. The ring's ether oxygen atom can act as a hydrogen bond acceptor, forming interactions with suitable donor residues on the target protein. Furthermore, the saturated nature of the ring provides a three-dimensional structure that can engage with hydrophobic subpockets within the receptor.
For many GPCR ligands featuring a piperazine core, target engagement is often "bitopic," meaning the ligand interacts with two distinct sites within the receptor. mdpi.comnih.gov In the context of the this compound scaffold, the protonated piperazine nitrogen would anchor the ligand in the primary binding pocket (PBP), while the 1,4-oxazepane moiety and any substituents on the distal piperazine nitrogen could extend into a less-conserved secondary binding pocket (SBP), thereby influencing receptor subtype selectivity. mdpi.com
Impact of Substitution Patterns on Scaffold Properties and Interaction Profiles
Systematic modification of the this compound scaffold is essential to map its SAR and optimize its biological activity. Substitutions on either the piperazine or the oxazepane ring can profoundly influence potency, selectivity, and pharmacokinetic properties.
Substitution on the Piperazine N1-Position: The most common point of modification in related drug discovery campaigns is the distal nitrogen of the piperazine ring. Attaching different chemical groups at this position can lead to dramatic changes in the interaction profile.
Aryl Substituents: The addition of an aryl group, such as a phenyl or pyridyl ring, often confers affinity for aminergic GPCRs. mdpi.com Further substitution on this aryl ring with electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups can fine-tune electronic distribution and create specific interactions, enhancing both potency and selectivity. For example, studies on alpha(1d)-adrenergic receptor antagonists showed that specific fluorine substitution patterns on a terminal phenylpiperazine moiety were key to achieving high affinity and selectivity. nih.gov
Alkyl and Acyl Substituents: Introducing alkyl or acyl groups can modulate lipophilicity and introduce interactions with different types of receptor pockets.
Substitution on the 1,4-Oxazepane Ring: While less commonly explored in the broader literature, substitution on the 1,4-oxazepane ring offers a valuable strategy for optimization. Adding alkyl or aryl groups could serve several purposes:
Conformational Restriction: Introducing bulky substituents can reduce the ring's flexibility, potentially locking it into a more favorable "bioactive conformation" and thus increasing binding affinity due to a lower entropic penalty upon binding.
Probing Hydrophobic Pockets: Lipophilic substituents can establish favorable van der Waals interactions with hydrophobic regions of the target's binding site.
Metabolic Blocking: Substituents can be placed at positions susceptible to metabolic degradation, thereby improving the compound's pharmacokinetic profile.
The following table illustrates a hypothetical SAR for a series of derivatives based on established principles, showing how modifications at the N1-position of the piperazine ring could affect binding affinity (Ki) for a hypothetical receptor.
| Compound | R Group (on Piperazine N1) | Hypothetical Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| 1 | -H | 550 |
| 2 | -CH₃ | 280 |
| 3 | -Phenyl | 95 |
| 4 | -2-Methoxyphenyl | 45 |
| 5 | -4-Fluorophenyl | 30 |
| 6 | -2-Pyridyl | 70 |
Rational Design Strategies Based on SAR Data for Optimized Molecular Performance
The SAR data gathered from initial screening and optimization efforts provide the foundation for rational design strategies aimed at improving molecular performance. These strategies leverage computational and medicinal chemistry principles to guide the synthesis of superior compounds.
One primary approach is the development of a pharmacophore model . This model represents the essential three-dimensional arrangement of chemical features required for biological activity. For the this compound scaffold, a pharmacophore might include a positive ionizable feature (the piperazine nitrogen), a hydrogen bond acceptor (the oxazepane oxygen), and defined hydrophobic or aromatic regions corresponding to effective substituents. nih.gov This model then serves as a template for designing novel molecules with a higher probability of being active.
When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. nih.gov Using molecular docking, synthesized derivatives can be computationally placed into the receptor's binding site to predict their binding mode and affinity. mdpi.com This process can reveal unoccupied pockets or opportunities for improved interactions. For instance, if docking studies show a small hydrophobic pocket adjacent to the 1,4-oxazepane ring, the rational design strategy would be to synthesize derivatives with small alkyl groups (e.g., methyl, ethyl) on the oxazepane ring to fill that pocket and increase potency.
Beyond optimizing potency, rational design is crucial for enhancing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. SAR data can reveal liabilities, such as rapid metabolism at a specific site. In response, designers can introduce metabolic blocks, for example, by replacing a metabolically labile hydrogen atom with a more robust fluorine atom. Similarly, lipophilicity and polarity can be fine-tuned by modifying substituents to improve oral bioavailability and reduce off-target effects. nih.gov
Application of Bioisosteric Replacement and Fragment-Assembly Principles
Advanced lead optimization often involves more significant structural modifications through the application of bioisosteric replacement and fragment-based principles.
Bioisosteric replacement is the strategy of substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. japsonline.com The this compound scaffold offers multiple opportunities for such replacements:
Piperazine Ring Bioisosteres: The piperazine moiety can be replaced with other diamine-containing rings to alter basicity (pKa), rigidity, and lipophilicity. Common bioisosteres include homopiperazine (B121016) (1,4-diazepane), piperidine (B6355638), or more constrained systems like spirocyclic and bridged diamines. nih.gov Replacing piperazine with piperidine, for instance, was shown in one study to be a critical determinant for shifting activity toward the sigma-1 receptor. nih.gov
1,4-Oxazepane Ring Bioisosteres: The oxazepane ring could be replaced by a 1,4-thiazepane (B1286124) (containing sulfur) or a 1,4-diazepane to change its hydrogen bonding potential and geometry. A carbocyclic seven-membered ring could also be used to remove the H-bond acceptor while maintaining size and flexibility.
Intra-ring Bioisosteres: The ether oxygen within the 1,4-oxazepane ring is a classical bioisosteric replacement point. It could be substituted with a sulfur atom (S), a methylene (B1212753) group (CH₂), or a protected amine (NR) to modulate polarity and binding interactions.
Fragment-assembly principles , often associated with fragment-based drug design (FBDD), involve constructing a high-affinity ligand from smaller, lower-affinity fragments that bind to adjacent sites on the target protein. In the context of the this compound scaffold, one could envision a fragment screen identifying a simple substituted piperazine that binds in the primary binding pocket. A separate screen might identify a seven-membered heterocyclic fragment that binds in a nearby secondary pocket. A rational drug design effort would then focus on connecting these two fragments with an appropriate linker (such as the ethyl group) to create a novel, high-potency molecule. This "linking" or "merging" strategy is a powerful method for exploring chemical space and discovering novel lead compounds.
Chemical Biology Applications and Mechanistic Investigations of 4 2 Piperazin 1 Yl Ethyl 1,4 Oxazepane As a Research Probe
Design and Development of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane as a Chemical Probe for Biological Systems
The design of this compound as a chemical probe is rooted in the extensive history of arylpiperazine derivatives in medicinal chemistry and pharmacology. This class of compounds is well-established for its ability to interact with a variety of G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system. nih.govmdpi.com The development of specific probes like this one follows a rational design strategy aimed at achieving desired affinity, selectivity, and functional activity for studying specific biological targets. researchgate.net
The core structure can be deconstructed into key components that contribute to its function as a probe:
Arylpiperazine Moiety: This is a privileged scaffold known to bind to aminergic GPCRs. Modifications to the aryl group are a common strategy to modulate affinity and selectivity for different receptor subtypes (e.g., D2 vs. D3 dopamine receptors). mdpi.comnih.gov
Ethyl Linker: The two-carbon chain connecting the two nitrogen-containing rings provides optimal spacing and conformational flexibility for insertion into the binding pockets of target receptors.
1,4-Oxazepane (B1358080) Ring: This seven-membered heterocyclic ring system is a key feature. Its inclusion in place of more common piperidine (B6355638) or other cyclic systems can alter the physicochemical properties of the molecule, influencing its solubility, cell permeability, and metabolic stability, while also presenting a distinct three-dimensional shape to the target protein.
Structure-activity relationship (SAR) studies on related arylpiperazine derivatives have been instrumental in the development of probes with fine-tuned properties. By systematically modifying each part of the molecule, researchers can optimize it for high-affinity and selective binding to a single target, which is a critical characteristic of a useful chemical probe. unicam.itnih.gov The goal is not to create a therapeutic agent, but a tool that can be used to selectively interact with and report on the function of a specific protein within a complex biological environment.
Methodologies for Target Identification and Validation (e.g., Affinity-Based Protein Profiling, Photo-Affinity Labeling)
Identifying the precise molecular targets of a chemical probe is fundamental to its utility. Chemical proteomics techniques like Affinity-Based Protein Profiling (ABPP) and Photo-Affinity Labeling (PAL) are powerful methods for unbiased target identification directly in a native biological context. magtechjournal.comnih.gov
Affinity-Based Protein Profiling (ABPP): This technique uses chemical probes to map the functional state of entire enzyme families. nih.govnih.gov In a competitive ABPP experiment, a cell lysate or living cells are pre-incubated with the test compound, such as this compound. Subsequently, a broad-spectrum activity-based probe that targets a large family of proteins is added. If the test compound binds to a specific protein, it will block the binding of the activity-based probe. The protein targets can then be identified and quantified using mass spectrometry, revealing a reduction in labeling for the specific targets of the test compound. scienceopen.com This approach is invaluable for confirming intended targets and discovering previously unknown "off-targets." magtechjournal.com
Photo-Affinity Labeling (PAL): PAL provides a more direct method for identifying binding partners. nih.gov This methodology requires the synthesis of a modified version of the probe that incorporates a photoreactive group, such as a diazirine, benzophenone, or aryl azide. mdpi.comnih.gov This modified probe retains its binding affinity for the target protein. Upon irradiation with UV light at a specific wavelength, the photoreactive group is activated to form a highly reactive intermediate (e.g., a carbene or nitrene) that covalently crosslinks the probe to any protein in close proximity, namely its binding partner. nih.govresearchgate.net The covalently labeled proteins can then be enriched and identified by mass spectrometry.
These methodologies allow for the confident identification and validation of the protein targets of this compound, providing a crucial foundation for interpreting its biological effects.
Elucidation of Molecular Mechanisms of Action in Perturbed Biological Systems
Once the target of a chemical probe is identified, the next step is to understand how engagement of that target perturbs the biological system. For a probe like this compound, which is designed to interact with receptors, its mechanism of action involves modulating intracellular signaling cascades.
Upon binding to a GPCR, the probe can act as an agonist, antagonist, or inverse agonist, triggering a conformational change in the receptor. This change influences the receptor's interaction with downstream signaling partners, such as G proteins and β-arrestins. unicam.it For instance, if the probe targets a D2-like dopamine receptor, it could inhibit the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). unicam.it
Researchers elucidate these mechanisms by:
Measuring Second Messengers: Quantifying changes in the levels of intracellular signaling molecules like cAMP or calcium in response to probe treatment.
Monitoring Protein Phosphorylation: Using techniques like Western blotting or mass spectrometry-based phosphoproteomics to observe changes in the phosphorylation status of key signaling proteins downstream of the target receptor, such as Akt or ERK in the MAPK pathway. nih.govmdpi.com
Gene Expression Analysis: Assessing how the perturbation of a signaling pathway by the probe ultimately affects gene transcription.
By systematically mapping these downstream events, a comprehensive picture of the probe's molecular mechanism of action can be constructed, linking the initial protein-binding event to a functional cellular response. researchgate.net
Exploration of Receptor Interactions and Neurotransmitter Dynamics in Relevant Biological Pathways
The arylpiperazine scaffold is a well-known pharmacophore for targeting serotonin (5-HT) and dopamine (D) receptors. nih.govnih.gov Chemical probes based on this structure are therefore extensively used to explore the neurobiology of these systems. The specific interaction of this compound and its analogs with these receptors is characterized by binding affinity and functional activity.
Receptor Binding Affinity: Radioligand binding assays are used to determine the affinity (typically expressed as the inhibition constant, Kᵢ) of the probe for various receptor subtypes. A lower Kᵢ value indicates higher binding affinity. These studies reveal the probe's selectivity profile—that is, whether it binds preferentially to one receptor subtype over others (e.g., D3 vs. D2). mdpi.comnih.gov
Below is a table showing representative binding affinities for related arylpiperazine compounds at human dopamine receptors, illustrating how structural modifications influence potency and selectivity.
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₂/D₃ Selectivity |
| Analog 6a | >1000 | 1.4 | >700 |
| Analog 7a | >1000 | 2.5 | >400 |
| Analog 7c | 459 | 4.3 | 107 |
| Ropinirole | 28.5 | 2.3 | 12.4 |
| Dopamine | 443 | 17.5 | 25.3 |
This interactive table contains representative data for N-phenylpiperazine analogs to illustrate typical binding profiles. Data adapted from relevant pharmacological studies. mdpi.com
Functional Activity and Neurotransmitter Dynamics: Beyond simple binding, functional assays determine whether the probe activates (agonist), blocks (antagonist), or has no effect on receptor signaling. nih.gov For example, a [³⁵S]GTPγS binding assay can measure the extent of G protein activation upon compound binding. nih.gov Probes that act as antagonists for dopamine or serotonin receptors can be used to investigate the roles of these receptors in neurotransmission. Furthermore, some probes may also interact with neurotransmitter transporters (e.g., the serotonin transporter, SERT), thereby affecting the reuptake of neurotransmitters from the synaptic cleft and altering neurotransmitter dynamics. nih.govnih.gov
Investigation of Protein Interactomes and Allosteric Modulation through Chemical Perturbation
The biological function of a protein is often dictated by its interactions with other proteins. Chemical probes can be used to perturb a target protein and study the resulting changes in its "interactome." By using techniques such as co-immunoprecipitation followed by mass spectrometry, researchers can identify proteins that associate with the primary target and determine how this network is altered when the probe is bound.
A particularly sophisticated mechanism of action for a receptor probe is allosteric modulation . An allosteric modulator binds to a site on the receptor that is topographically distinct from the binding site of the endogenous ligand (the orthosteric site). mdpi.comresearchgate.net This binding event induces a conformational change that can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.gov
Allosteric modulators offer several advantages for chemical probes:
High Selectivity: Allosteric sites are often less conserved between receptor subtypes than orthosteric sites, allowing for the development of highly selective probes.
Saturability of Effect: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand, which can provide a more physiologically relevant mode of action and prevent overstimulation or complete blockade of the signaling pathway. mdpi.com
Probes like this compound, with their extended structures, have the potential to act as bitopic ligands, simultaneously engaging both the orthosteric site and an allosteric site, leading to unique pharmacological profiles. mdpi.com Investigating whether a probe acts allosterically is crucial for a complete understanding of its mechanism.
Integration into '-Omic' Studies for Comprehensive Biological Response Profiling
To gain a holistic view of the cellular response to a chemical probe, its effects can be profiled on a global scale using various "-omic" technologies. This systems-level approach moves beyond a single pathway to capture the entirety of molecular changes induced by the compound. nih.gov
Proteomics: Quantitative proteomics can be used to measure changes in the expression levels of thousands of proteins following treatment with the probe. This can reveal entire pathways and cellular processes that are affected by the perturbation of the primary target. nih.gov For example, treatment of cancer cells with a targeted inhibitor followed by proteomic analysis can reveal downregulation of expected pathways (like the MAPK pathway) and uncover novel resistance mechanisms. nih.gov
Transcriptomics: This involves measuring changes in gene expression at the mRNA level (e.g., using RNA-seq) to understand how the chemical perturbation affects cellular transcription programs.
Metabolomics: This approach profiles the levels of small-molecule metabolites within a cell or organism. By perturbing a key signaling node with a chemical probe, metabolomics can reveal downstream effects on cellular metabolism, such as changes in ATP production or amino acid utilization. nih.gov
Integrating data from these different "-omic" layers provides a comprehensive and unbiased profile of the biological response to the chemical probe. This powerful approach can validate the proposed mechanism of action, uncover unexpected off-target effects, and generate new hypotheses about the function of the probe's target in cellular physiology and disease.
Advanced Research Directions and Future Prospects for 4 2 Piperazin 1 Yl Ethyl 1,4 Oxazepane
Expansion of Oxazepane and Piperazine (B1678402) Scaffold Diversity for Novel Chemical Entities
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its unique physicochemical properties, including solubility, basicity, and conformational flexibility. nih.gov These characteristics make it a crucial component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Similarly, the 1,4-oxazepane (B1358080) ring, a seven-membered heterocycle, offers a three-dimensional structure that can be exploited for developing novel chemical entities with diverse biological activities.
Future research is focused on expanding the chemical space around the core 4-[2-(piperazin-1-yl)ethyl]-1,4-oxazepane structure. Key strategies include:
Nitrogen Atom Substitution : The nitrogen atoms on both the piperazine and oxazepane rings serve as key points for modification. Introducing a wide range of substituents can fine-tune the molecule's interaction with biological targets and improve properties like cell permeability and metabolic stability. mdpi.comresearchgate.net
Carbon Skeleton Functionalization : While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, recent advances in C-H functionalization are opening new avenues for creating more complex and structurally diverse analogues. mdpi.comresearchwithnj.com This allows for the introduction of substituents directly onto the carbon backbone of both heterocyclic rings, providing novel vectors for exploring structure-activity relationships (SAR).
Bioisosteric Replacement : Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is another promising direction. For instance, modifying the ethyl linker or replacing the oxazepane ring with other heterocyclic systems can lead to compounds with improved selectivity or novel mechanisms of action.
This diversification aims to generate libraries of novel compounds for screening against a wide array of biological targets, including those implicated in central nervous system disorders, cancer, and infectious diseases. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery
For derivatives of this compound, AI and ML can be applied in several ways:
Predictive Modeling : ML algorithms, especially deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, virtual compounds. acm.orgresearchgate.net This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. acm.org
De Novo Design : Generative AI models can design entirely new molecules with desired property profiles. springernature.com By providing the model with a set of objectives (e.g., high affinity for a specific receptor, low toxicity), it can generate novel oxazepane-piperazine derivatives that are optimized for a particular therapeutic application. acm.org
Synthesis Planning : AI-driven tools can analyze a target molecule and propose the most efficient synthetic routes, a process known as computer-aided synthesis planning (CASP). nih.gov This can help overcome synthetic challenges and accelerate the "make" phase of the design-make-test-analyze (DMTA) cycle. nih.gov
By integrating these computational approaches, researchers can more effectively navigate the vast chemical space and accelerate the journey from a starting scaffold to a viable drug candidate. springernature.com
Development of Next-Generation Chemical Probes with Enhanced Specificity and Versatility
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold provides a versatile platform for the development of next-generation probes. Its structure allows for the strategic incorporation of various functional groups without significantly disrupting its core binding properties.
Future development in this area will likely focus on:
Fluorescent Probes : Attaching fluorophores to the scaffold can create probes for visualizing biological targets within cells and tissues through techniques like fluorescence microscopy. This can provide valuable information about a target's localization and dynamics.
Photoaffinity Labels : Incorporating photoreactive groups can enable the creation of probes that form a covalent bond with their target upon exposure to UV light. This is a powerful technique for identifying the specific binding partners of a compound within a complex biological sample.
Biotinylated Probes : Adding a biotin (B1667282) tag allows for the affinity-based purification of the target protein and its associated binding partners, a method crucial for proteomics and target identification studies.
The development of highly specific and versatile probes from this scaffold will be instrumental in elucidating the mechanism of action of new therapeutic agents and identifying novel biological targets. frontiersin.orgnih.gov
Addressing Challenges in the Discovery and Optimization of Novel Heterocyclic Compounds
Despite their promise, the discovery and optimization of novel heterocyclic compounds are fraught with challenges. numberanalytics.com The journey from a hit compound to a clinical candidate requires overcoming several hurdles. frontiersin.org
Key challenges relevant to this compound derivatives include:
Synthetic Complexity : The synthesis of complex heterocyclic molecules can be difficult, often requiring multi-step processes with issues like the limited availability of starting materials, difficulty in controlling reaction conditions, and the formation of unwanted byproducts. numberanalytics.com Developing efficient and sustainable synthetic methods is a constant focus. rsc.orgnih.gov
Property Optimization : Achieving a delicate balance between multiple properties—such as potency, selectivity, solubility, metabolic stability, and bioavailability—is a primary challenge. frontiersin.org Modifying the structure to improve one property can often have a detrimental effect on another.
Understanding Structure-Property Relationships : Predicting how changes in a molecule's structure will affect its biological and physicochemical properties is complex. numberanalytics.com This requires a deep understanding of the underlying chemistry and extensive experimental testing, often aided by computational modeling. numberanalytics.com
Overcoming these challenges requires an interdisciplinary approach, combining advanced synthetic chemistry, computational modeling, and high-throughput screening to efficiently navigate the optimization process. nih.gov
Potential for Multitargeted Ligand Design and Exploration of Polypharmacology
Many complex diseases, such as Alzheimer's and cancer, are multifactorial, involving multiple pathological pathways. jneonatalsurg.com The traditional "one target, one drug" approach often falls short in treating such conditions. This has led to a growing interest in polypharmacology and the design of multitarget-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. jneonatalsurg.comresearchgate.net
The this compound scaffold is exceptionally well-suited for MTDL design. Its distinct components—the oxazepane ring, the piperazine ring, and the ethyl linker—can be independently functionalized to interact with different biological targets. For example, in the context of neurodegenerative diseases, one part of the molecule could be designed to inhibit acetylcholinesterase (AChE), while another part targets monoamine oxidase (MAO) or beta-amyloid aggregation. jneonatalsurg.comnih.gov
Recent studies have demonstrated the successful design of piperazine-based hybrids as MTDLs for Alzheimer's disease, showcasing their potential to inhibit multiple enzymes like AChE, butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.govnih.gov This strategy holds the promise of developing more effective therapies for complex diseases by addressing their multifaceted nature with a single, synergistic compound. researchgate.net
Q & A
Q. What synthetic strategies are commonly employed for preparing 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane derivatives, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing 2-thiocarbamido intermediates with substituted isothiocyanates in a 50% acetone-ethanol medium for 4 hours yields derivatives with varying substituents (R = methyl, ethyl, phenyl) . Solvent selection balances solubility and reactivity, while molar ratios (1:1) minimize side products. Optimization includes monitoring reaction progress via TLC and adjusting reflux duration based on substituent steric effects .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- 13C NMR (101 MHz, CDCl3) identifies carbon environments, e.g., δ 158.7 ppm for aromatic carbons adjacent to oxygen .
- HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ calcd. 306.0674, observed 306.0680) .
- IR spectroscopy detects functional groups like thiourea (C=S stretch at ~1250 cm⁻¹) .
Q. What safety protocols are recommended for handling piperazine-containing compounds like this compound?
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2A hazards) .
- Store in dry, ventilated areas away from oxidizers to prevent decomposition .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following EPA guidelines .
Advanced Research Questions
Q. How can structural modifications to the piperazine or oxazepane moieties enhance biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., p-chlorophenyl) on the dithiabiureto moiety increases electrophilicity, potentially enhancing receptor binding .
- Side-chain elongation : Extending the ethyl linker between piperazine and oxazepane improves solubility and pharmacokinetics, as seen in analogs with hydroxyethyl groups .
Q. How should researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies in yields (e.g., 60–85% for ethyl-substituted derivatives) may arise from:
- Purification methods : Crystallization vs. column chromatography .
- Reagent purity : ≥97% isothiocyanate purity reduces byproducts .
Systematic replication under controlled conditions (solvent, temperature) is advised to isolate variables .
Q. What computational tools are suitable for predicting the compound’s reactivity and metabolic stability?
- DFT calculations model charge distribution in the piperazine ring to predict nucleophilic attack sites .
- ADMET predictors (e.g., SwissADME) estimate logP values (~2.5) and cytochrome P450 interactions .
Q. How does the compound’s conformational flexibility influence its pharmacological profile?
Q. What strategies mitigate toxicity risks during preclinical development?
- Ames testing evaluates mutagenicity of metabolites (e.g., N-oxides) .
- In vitro hepatotoxicity assays using HepG2 cells identify dose-dependent cytotoxicity thresholds .
Methodological Challenges
Q. How can researchers address the lack of ecotoxicological data for this compound?
- OECD 201/202 guidelines : Perform Daphnia magna acute toxicity tests and algal growth inhibition assays to estimate EC50 values .
- QSAR models predict biodegradability based on structural analogs (e.g., t₁/₂ >60 days in water) .
Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?
- HPLC-DAD with C18 columns (gradient: 0.1% TFA in acetonitrile/water) detects impurities <0.1% .
- LC-MS/MS identifies isobaric byproducts (e.g., N-alkylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
